tert-butyl N-(5-methyl-1-oxohexan-3-yl)carbamate
Overview
Description
“tert-butyl N-(5-methyl-1-oxohexan-3-yl)carbamate” is a chemical compound with the molecular formula C12H23NO3 . It is also known as Boc-NH-5-methylhexanal .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H23NO3/c1-12(2,3)9-10(7-8-15)14-11(16)17-13(4,5)6/h8,10H,7,9H2,1-6H3,(H,14,16) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 229.32 g/mol . Unfortunately, other physical and chemical properties such as melting point, boiling point, and solubility were not found in the available data.Scientific Research Applications
Decomposition and Environmental Remediation
The decomposition of MTBE, a compound closely related to tert-butyl N-(5-methyl-1-oxohexan-3-yl)carbamate due to its tert-butyl group, has been extensively studied due to its environmental persistence and contamination issues. Hsieh et al. (2011) explored the application of a cold plasma reactor for the decomposition of MTBE by adding hydrogen, demonstrating the feasibility of utilizing radio frequency plasma for effective decomposition and conversion of MTBE into less harmful substances (Hsieh et al., 2011).
Biodegradation Pathways
Research into the biodegradation of MTBE under both aerobic and anaerobic conditions reveals the complexity of microbial degradation pathways. Fiorenza and Rifai (2003) provided a comprehensive review of the biotransformation and complete mineralization of MTBE in environmental samples and enrichment cultures, highlighting the metabolic intermediates involved and identifying specific enzymes responsible for MTBE degradation. This study underscores the potential of biological methods for MTBE remediation (Fiorenza & Rifai, 2003).
Environmental Behavior and Fate
Squillace et al. (1997) conducted a review on the environmental behavior and fate of MTBE, addressing its high solubility in water, weak sorption to subsurface solids, and resistance to biodegradation in groundwater. This work contributes to understanding the challenges associated with MTBE contamination in aquatic environments (Squillace et al., 1997).
Membrane Separation Techniques
The application of polymer membranes for the purification of fuel oxygenated additives, such as MTBE, through pervaporation is discussed by Pulyalina et al. (2020). This study evaluates the efficiency of various polymer membranes in separating azeotropic methanol/MTBE mixtures, highlighting the potential of mixed matrix membranes for improving MTBE separation processes (Pulyalina et al., 2020).
Mechanism of Action
Target of Action
Tert-butyl N-(5-methyl-1-oxohexan-3-yl)carbamate, also known as N-Boc-(+/-)-3-amino-5-methylhexanal, is an important intermediate in the synthesis of Ceftolozane . Ceftolozane is a new intravenous fifth-generation cephalosporin antibiotic derived from the structural modification of FK518 . It has a wide antibacterial spectrum, strong activity against both Gram-positive and Gram-negative bacteria, and strong antibacterial activity against Pseudomonas aeruginosa and multidrug-resistant Pseudomonas aeruginosa .
Mode of Action
The compound interacts with its targets through a series of chemical reactions. The synthesis of this compound involves amination, reduction, esterification, trityl protection, and condensation steps starting from 1-methyl-1H-pyrazol-5-amine .
Biochemical Pathways
The compound affects the biochemical pathways involved in the synthesis of Ceftolozane
Pharmacokinetics
As an intermediate in the synthesis of ceftolozane, its properties would significantly impact the bioavailability of the final product .
Result of Action
The result of the compound’s action is the production of Ceftolozane, a potent antibiotic . The molecular and cellular effects of the compound’s action would therefore be related to the antibacterial activity of Ceftolozane .
properties
IUPAC Name |
tert-butyl N-(5-methyl-1-oxohexan-3-yl)carbamate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-9(2)8-10(6-7-14)13-11(15)16-12(3,4)5/h7,9-10H,6,8H2,1-5H3,(H,13,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXSPQTFERASGAD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CC=O)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501148204 | |
Record name | Carbamic acid, N-[3-methyl-1-(2-oxoethyl)butyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501148204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1335042-18-6 | |
Record name | Carbamic acid, N-[3-methyl-1-(2-oxoethyl)butyl]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1335042-18-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, N-[3-methyl-1-(2-oxoethyl)butyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501148204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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